(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine
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Overview
Description
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds. The presence of both ferrocenyl and diphenylphosphino groups contributes to its unique steric and electronic properties.
Scientific Research Applications
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is widely used in scientific research due to its ability to induce high enantioselectivity in catalytic reactions. Key applications include:
Asymmetric Catalysis: Used as a ligand in transition metal-catalyzed asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.
Pharmaceutical Synthesis: Employed in the synthesis of enantiomerically pure pharmaceuticals, which are crucial for drug efficacy and safety.
Material Science: Utilized in the preparation of chiral materials and polymers with specific optical properties.
Biological Studies: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The synthesis begins with the preparation of a ferrocenyl precursor, often through the lithiation of ferrocene followed by reaction with a suitable electrophile.
Formation of the Chiral Center: The chiral center is introduced by reacting the ferrocenyl precursor with a chiral auxiliary or through asymmetric catalysis.
Phosphine Substitution: The final step involves the introduction of the diphenylphosphino and di-t-butylphosphine groups. This is usually achieved through a substitution reaction using appropriate phosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Safety and Environmental Concerns: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to modify the ferrocenyl moiety or the phosphine groups.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine centers, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran, dichloromethane, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Mechanism of Action
The mechanism by which ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine exerts its effects involves coordination to a metal center, forming a chiral environment that influences the stereochemistry of the catalytic reaction. The ferrocenyl and diphenylphosphino groups provide steric and electronic effects that enhance the selectivity and activity of the catalyst. Molecular targets include transition metals such as palladium, rhodium, and platinum, which are commonly used in asymmetric catalysis.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used bidentate ligand in homogeneous catalysis.
2-Diphenylphosphino-2’-methoxy-1,1’-binaphthyl (BINAP): Another chiral ligand known for its effectiveness in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate ligand with applications in various catalytic processes.
Uniqueness
®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine is unique due to its combination of ferrocenyl and diphenylphosphino groups, which provide a distinct steric and electronic environment. This uniqueness allows for higher enantioselectivity and efficiency in catalytic reactions compared to other similar compounds.
Properties
CAS No. |
155830-69-6 |
---|---|
Molecular Formula |
C32H40FeP2 |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/q2*-1;+2/t21-;;/m1../s1 |
InChI Key |
OHWWNYSXSGMTSB-GHVWMZMZSA-N |
Isomeric SMILES |
C[C@H]([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Synonyms |
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine |
Origin of Product |
United States |
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